2-(3,4-dihydroxycyclohexyl)ethanesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is an organic compound with the molecular formula C8H16O5S It contains a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanesulfonic acid group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Sulfonation: The hydroxylated cyclohexane derivative is then reacted with ethanesulfonic acid or its derivatives under controlled conditions to introduce the ethanesulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation and sulfonation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfonic acid moiety play crucial roles in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Another buffering agent with applications in cell culture and molecular biology.
Uniqueness
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both hydroxyl and sulfonic acid groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
683744-75-4 |
---|---|
Molecular Formula |
C8H16O5S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H16O5S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h6-10H,1-5H2,(H,11,12,13) |
InChI Key |
HSCZTTCIWOFLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1CCS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.